molecular formula C18H20ClN3O4S B1222679 1-(3-chloro-4-methoxyphenyl)sulfonyl-N-(3-pyridinyl)-3-piperidinecarboxamide

1-(3-chloro-4-methoxyphenyl)sulfonyl-N-(3-pyridinyl)-3-piperidinecarboxamide

Cat. No. B1222679
M. Wt: 409.9 g/mol
InChI Key: FOJPDRZHZMAXSQ-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methoxyphenyl)sulfonyl-N-(3-pyridinyl)-3-piperidinecarboxamide is a sulfonamide.

Scientific Research Applications

Molecular Structure and Conformation

The molecular structure and conformation of compounds similar to 1-(3-chloro-4-methoxyphenyl)sulfonyl-N-(3-pyridinyl)-3-piperidinecarboxamide have been a subject of study. For instance, the crystal structure and molecular conformation of a related compound, 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, were analyzed using X-ray analysis and AM1 molecular orbital methods, providing insights into the compound's potential as an antineoplastic agent (Banerjee et al., 2002).

Synthesis and Biological Activity

Several studies focus on synthesizing and evaluating the biological activity of compounds structurally similar to 1-(3-chloro-4-methoxyphenyl)sulfonyl-N-(3-pyridinyl)-3-piperidinecarboxamide. For example, a series of O-substituted derivatives of a structurally related compound were synthesized and found to have significant activity against butyrylcholinesterase enzyme (Khalid et al., 2013). Additionally, a study synthesized and evaluated the pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists, suggesting potential applications in gastrointestinal motility (Sonda et al., 2004).

Antimicrobial Properties

Research has also been conducted on the antimicrobial properties of compounds with similar chemical structures. For instance, novel pyridine derivatives demonstrated considerable antibacterial activity, highlighting the potential of structurally related compounds in antimicrobial applications (Patel & Agravat, 2009).

Antitumor Applications

Sulfonamide-focused libraries, including compounds similar to the one , have shown promise in antitumor screens. For example, certain sulfonamides were identified as potent cell cycle inhibitors and have advanced to clinical trials, demonstrating their potential in oncology (Owa et al., 2002).

Antagonistic Properties

Research on compounds with similar structures has explored their antagonistic properties. For instance, studies on N-oxide analogs of a known antagonist, WAY-100635, have led to the discovery of high-affinity antagonists at 5-HT1A receptors, showing the potential therapeutic applications of these compounds in neuroscience (Marchais-Oberwinkler et al., 2005).

properties

Product Name

1-(3-chloro-4-methoxyphenyl)sulfonyl-N-(3-pyridinyl)-3-piperidinecarboxamide

Molecular Formula

C18H20ClN3O4S

Molecular Weight

409.9 g/mol

IUPAC Name

1-(3-chloro-4-methoxyphenyl)sulfonyl-N-pyridin-3-ylpiperidine-3-carboxamide

InChI

InChI=1S/C18H20ClN3O4S/c1-26-17-7-6-15(10-16(17)19)27(24,25)22-9-3-4-13(12-22)18(23)21-14-5-2-8-20-11-14/h2,5-8,10-11,13H,3-4,9,12H2,1H3,(H,21,23)

InChI Key

FOJPDRZHZMAXSQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CN=CC=C3)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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